molecular formula C8H14O2 B15323256 (E)-4-Ethylhex-2-enoic acid CAS No. 60308-78-3

(E)-4-Ethylhex-2-enoic acid

Cat. No.: B15323256
CAS No.: 60308-78-3
M. Wt: 142.20 g/mol
InChI Key: JUAHIVUUUQRPLE-AATRIKPKSA-N
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Description

(E)-4-Ethylhex-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a double bond in the trans configuration (E) between the second and third carbon atoms of the hexenoic acid chain, with an ethyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-Ethylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired unsaturated acid. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E) isomer.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the selective hydrogenation of precursor compounds. The use of specific catalysts, such as palladium on carbon, allows for the precise control of the reaction conditions to yield the desired product with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Ethylhex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alcohols (e.g., methanol), amines (e.g., ammonia)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Saturated carboxylic acids

    Substitution: Esters, amides

Scientific Research Applications

(E)-4-Ethylhex-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-Ethylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

(E)-4-Ethylhex-2-enoic acid can be compared with other unsaturated carboxylic acids, such as:

    Crotonic acid: Similar in structure but lacks the ethyl group on the fourth carbon.

    Tiglic acid: Contains a methyl group instead of an ethyl group on the fourth carbon.

    2-Butenoic acid: A simpler unsaturated carboxylic acid with a shorter carbon chain.

Uniqueness: The presence of the ethyl group on the fourth carbon and the trans configuration of the double bond confer unique chemical and physical properties to this compound, making it distinct from other similar compounds

Properties

CAS No.

60308-78-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(E)-4-ethylhex-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5+

InChI Key

JUAHIVUUUQRPLE-AATRIKPKSA-N

Isomeric SMILES

CCC(CC)/C=C/C(=O)O

Canonical SMILES

CCC(CC)C=CC(=O)O

Origin of Product

United States

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